5alpha-Poriferastane

Description

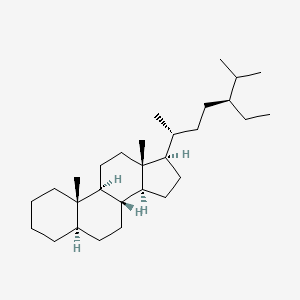

5alpha-Poriferastane (C₂₉H₅₂, molecular weight 400.4069 g/mol) is a steroidal stanol classified under the lipid category ST 29:0, characterized by a saturated tetracyclic hydrocarbon backbone with a 5alpha (5α) stereochemical configuration . It belongs to the poriferastane family, a group of sterols and stanols often isolated from marine sponges (Porifera), though its natural occurrence and biological roles remain under investigation. Structurally, it shares a C24-ethyl substituent with plant-derived stanols like stigmastane derivatives, but its stereochemical and functional distinctions set it apart from analogs such as 5alpha-stigmastane and 5beta-poriferastane .

Properties

Molecular Formula |

C29H52 |

|---|---|

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

GKBHKNPLNHLYHT-OHWAHKCESA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 5alpha-Poriferastane with structurally related compounds, highlighting key differences in stereochemistry, substituents, and functional groups:

| Compound Name | Configuration | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 5α | C24-ethyl, saturated backbone | C₂₉H₅₂ | 400.4069 |

| 5alpha-Stigmastane | 5α | C24-ethyl, saturated backbone | C₂₉H₅₂ | 400.4069 |

| 5beta-Poriferastane | 5β | C24-ethyl, saturated backbone | C₂₉H₅₂ | 400.4069 |

| 5beta-Stigmastane | 5β | C24-ethyl, saturated backbone | C₂₉H₅₂ | 400.4069 |

| beta-Sitostenone | N/A | C24-ethyl, Δ⁷ ketone | C₂₉H₄₈O | 412.3705 |

Key Observations :

- Stereochemical Differentiation : The 5α/5β configurations influence the spatial orientation of the sterol backbone, impacting membrane interactions and enzymatic recognition. For instance, this compound’s 5α-hydrogen axial orientation contrasts with the equatorial 5β-hydrogen in its beta-configured analogs, altering lipid bilayer integration .

- Isomeric Challenges : Despite identical molecular formulas and weights, this compound and 5alpha-Stigmastane differ in substituent arrangements (e.g., ethyl group positioning), necessitating advanced analytical techniques for differentiation .

Analytical Challenges in Differentiating Steroidal Compounds

Chemical analysis of these compounds requires precision due to their structural similarities. As noted in REACH guidance, methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for resolving stereochemical and substituent variations . For example:

- NMR : Distinguishes 5α/5β configurations via coupling constants and chemical shifts in the cyclohexane rings.

- Chromatography : Reverse-phase HPLC can separate this compound from stigmastane derivatives based on slight polarity differences.

However, challenges persist:

- Ambiguity in Elemental Analysis: Standard elemental analysis cannot differentiate isomers like this compound and 5alpha-Stigmastane, as they share identical elemental compositions .

- Cost and Complexity : Advanced techniques like 2D-NMR or X-ray crystallography are resource-intensive, limiting their routine use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.